molecular formula C10H10FNO3 B12003758 (Acetyl-4-fluoroanilino)acetic acid CAS No. 618443-92-8

(Acetyl-4-fluoroanilino)acetic acid

Cat. No.: B12003758
CAS No.: 618443-92-8
M. Wt: 211.19 g/mol
InChI Key: JLPNGLJHJLOCCZ-UHFFFAOYSA-N
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Description

(Acetyl-4-fluoroanilino)acetic acid is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.194 g/mol . This compound is characterized by the presence of an acetyl group, a fluoroaniline moiety, and an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetyl-4-fluoroanilino)acetic acid typically involves the acetylation of 4-fluoroaniline followed by the introduction of an acetic acid group. One common method includes the reaction of 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylated intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (Acetyl-4-fluoroanilino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

(Acetyl-4-fluoroanilino)acetic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Acetyl-4-fluoroanilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring its acetyl group to target molecules. This acetylation can modify the activity of enzymes and proteins, leading to various biological effects. The fluoroaniline moiety can also interact with biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: (Acetyl-4-fluoroanilino)acetic acid is unique due to the presence of both an acetyl group and a fluoroaniline moiety, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

618443-92-8

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

2-(N-acetyl-4-fluoroanilino)acetic acid

InChI

InChI=1S/C10H10FNO3/c1-7(13)12(6-10(14)15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,14,15)

InChI Key

JLPNGLJHJLOCCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=C(C=C1)F

Origin of Product

United States

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